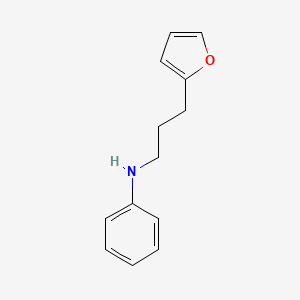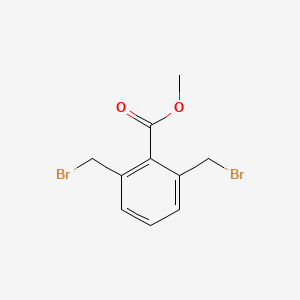
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- is a chemical compound belonging to the benzazocine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The unique structure of this compound makes it a subject of interest for researchers in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- typically involves multi-step organic reactions. Common starting materials include aromatic amines and cyclic anhydrides. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions may involve the use of acids, bases, or specific catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzazocine-2,6(1H,3H)-dione: A closely related compound with similar structural features.
4,5-Dihydro-1-methyl-1H-benzazepine: Another compound in the benzazepine family with distinct properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A compound with a similar core structure but different functional groups.
Uniqueness
1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-1-methyl- stands out due to its unique combination of structural elements, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
55366-49-9 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
1-methyl-4,5-dihydro-3H-1-benzazocine-2,6-dione |
InChI |
InChI=1S/C12H13NO2/c1-13-10-6-3-2-5-9(10)11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3 |
InChI-Schlüssel |
VRQLOGZWYWTALX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CCCC(=O)C2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Stannane, [(4-methylphenyl)thio]triphenyl-](/img/structure/B14628590.png)
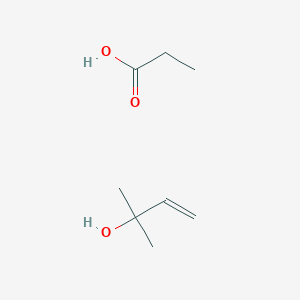
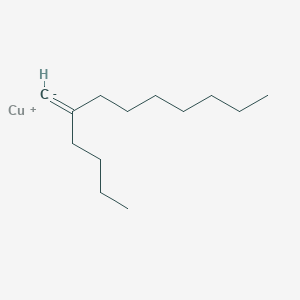
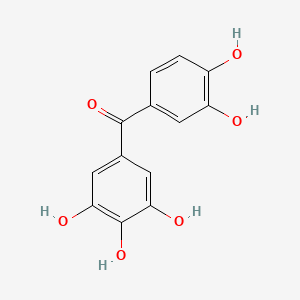




![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)

